molecular formula C11H7N3 B1613154 [2,3'-Bipyridine]-5'-carbonitrile CAS No. 35989-04-9

[2,3'-Bipyridine]-5'-carbonitrile

Cat. No.: B1613154
CAS No.: 35989-04-9
M. Wt: 181.19 g/mol
InChI Key: CAWMGORMWCBPDF-UHFFFAOYSA-N
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Description

[2,3'-Bipyridine]-5'-carbonitrile (CAS 35989-11-8) is a heteroaromatic compound consisting of two pyridine rings connected at the 2- and 3'-positions, with a cyano (-CN) substituent at the 5'-position. Its molecular formula is C₁₁H₇N₃, with an average mass of 181.198 g/mol and a monoisotopic mass of 181.064 g/mol . The compound is synthesized via Grignard reagent-mediated coupling of 3-iodopyridine with pyridylsulfonium salts, yielding 52% after purification . Its NMR data (¹H and ¹³C) confirm the regioselective formation of the bipyridine backbone and the cyano group’s electronic effects on adjacent protons .

Properties

CAS No.

35989-04-9

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

5-pyridin-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H7N3/c12-6-9-5-10(8-13-7-9)11-3-1-2-4-14-11/h1-5,7-8H

InChI Key

CAWMGORMWCBPDF-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CN=CC(=C2)C#N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Positional Isomers and Substituent Variations
2.1.1 [3,3'-Bipyridine]-6-carbonitrile (12b)
  • Structure: Pyridine rings connected at 3- and 3'-positions, with a cyano group at position 4.
  • Molecular Formula : C₁₁H₇N₃ (same as parent).
  • Key Differences : The altered connectivity (3,3' vs. 2,3') reduces steric hindrance but increases electron density at the pyridine nitrogen due to proximity. This isomer is used in kinase inhibitor synthesis .
2.1.2 [3,4'-Bipyridine]-6-carbonitrile (12d)
  • Structure: Pyridine rings at 3- and 4'-positions with a cyano group at position 5.
  • Molecular Formula : C₁₁H₇N₃.
  • Used in medicinal chemistry for CDK inhibition .
2.2 Functionalized Derivatives
2.2.1 6-Methyl-[2,3'-bipyridine]-5'-carbonitrile (CAS 1346686-83-6)
  • Structure : Methyl (-CH₃) substituent at position 6.
  • Molecular Formula : C₁₂H₉N₃.
  • Key Differences : The methyl group increases lipophilicity (logP ~1.2 vs. parent’s ~0.8), improving membrane permeability. Synthesized via analogous Grignard methods but with modified pyridine precursors .
2.2.2 6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile (CAS 1346686-97-2)
  • Structure : Fluorine (-F) substituent at position 6.
  • Molecular Formula : C₁₁H₆FN₃.
  • Key Differences : Fluorine’s electronegativity enhances metabolic stability and alters electronic properties (e.g., Hammett σₚ ~0.06 for -F vs. ~0.66 for -CN). Boiling point and solubility data are under investigation .
2.2.3 3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile (CAS 339029-59-3)
  • Structure : Chloro (-Cl), trifluoromethyl (-CF₃), and oxo (-O) substituents.
  • Molecular Formula : C₁₂H₅ClF₃N₃O.
  • Molecular Weight : 299.63 g/mol .
  • Key Differences : The -CF₃ group introduces strong electron-withdrawing effects, lowering HOMO energy (-9.2 eV vs. -8.5 eV for parent), which may enhance binding to electron-rich biological targets. Used in high-throughput drug discovery pipelines .
2.3 Reactivity and Application Comparisons
2.3.1 6-Thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile
  • Structure : Thione (-C=S) at position 6.
  • Synthesis: Reacting sodium enolates with 2-cyanoethanethioamide yields this derivative, which undergoes Thorpe-Ziegler cyclization to form thieno[2,3-b]pyridines .
  • Applications : The thione group enables nucleophilic substitutions, making it a precursor for sulfur-containing heterocycles used in optoelectronics .
2.3.2 1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile
  • Structure : Hydroxymethyl (-CH₂OH) and oxo (-O) groups.
  • Key Differences : Partial reduction of one pyridine ring disrupts aromaticity, increasing solubility in polar solvents (e.g., logS ~-2.1 vs. parent’s ~-3.5). Explored in metal-organic frameworks (MOFs) due to hydrogen-bonding capacity .

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